

Application Note: Quantification of Desacetylvinblastine using a Stability-Indicating HPLC-UV Method

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Compound of Interest

Compound Name: **Desacetylvinblastine**

Cat. No.: **B12294044**

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Abstract

This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of **desacetylvinblastine**. The method utilizes a reversed-phase C18 column with UV detection, providing high sensitivity and selectivity. The protocol is suitable for the analysis of **desacetylvinblastine** in bulk drug substances, pharmaceutical formulations, and can be adapted for biological matrices with appropriate sample preparation. This document provides comprehensive experimental protocols, method validation data, and visual workflows to ensure successful implementation in a laboratory setting.

Introduction

Desacetylvinblastine is a significant metabolite of vinblastine, a vinca alkaloid widely used in chemotherapy. Accurate quantification of **desacetylvinblastine** is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. This application note presents a detailed HPLC-UV method that is specific, accurate, precise, and stability-indicating for the determination of **desacetylvinblastine**.

Experimental Protocol

Materials and Reagents

- **Desacetylvinblastine** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate (analytical grade)
- Glacial acetic acid (analytical grade)
- Water (HPLC grade)
- Solid Phase Extraction (SPE) cartridges (for biological samples)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used.

| Parameter | Condition |
|----------------------|--|
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) |
| Mobile Phase | Isocratic: Acetonitrile and 5mM Ammonium Acetate buffer (pH 4.5, adjusted with acetic acid) in a 45:55 (v/v) ratio. A gradient elution can be employed for complex matrices. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 μ L |
| Column Temperature | 30°C |
| Run Time | Approximately 10 minutes |

Preparation of Standard and Sample Solutions

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **desacetylvinblastine** reference standard and dissolve in a 100 mL volumetric flask with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation:

- Bulk Drug/Pharmaceutical Formulation: Accurately weigh a quantity of the sample equivalent to 10 mg of **desacetylvinblastine** and dissolve in 100 mL of methanol. Further dilute with the mobile phase to fall within the calibration curve range. Filter the final solution through a 0.45 µm syringe filter before injection.
- Biological Matrices (e.g., Plasma): A solid-phase extraction (SPE) procedure is recommended for plasma samples.^[1] Condition the SPE cartridge with methanol followed by water. Load the plasma sample and wash with water to remove interferences. Elute the analyte with methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity (Forced Degradation Study)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. **Desacetylvinblastine** was subjected to stress conditions including acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), and heat (80°C). The chromatograms of the stressed samples were compared with that of an unstressed standard. The method was able to resolve the **desacetylvinblastine** peak from all degradation products, confirming its specificity.

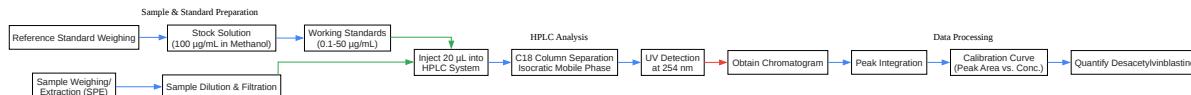
Quantitative Data Summary

The following table summarizes the quantitative data obtained during method validation.

| Validation Parameter | Result |
|-----------------------------------|---------------------------|
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r^2) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Retention Time | Approximately 6.5 minutes |

Visualizations

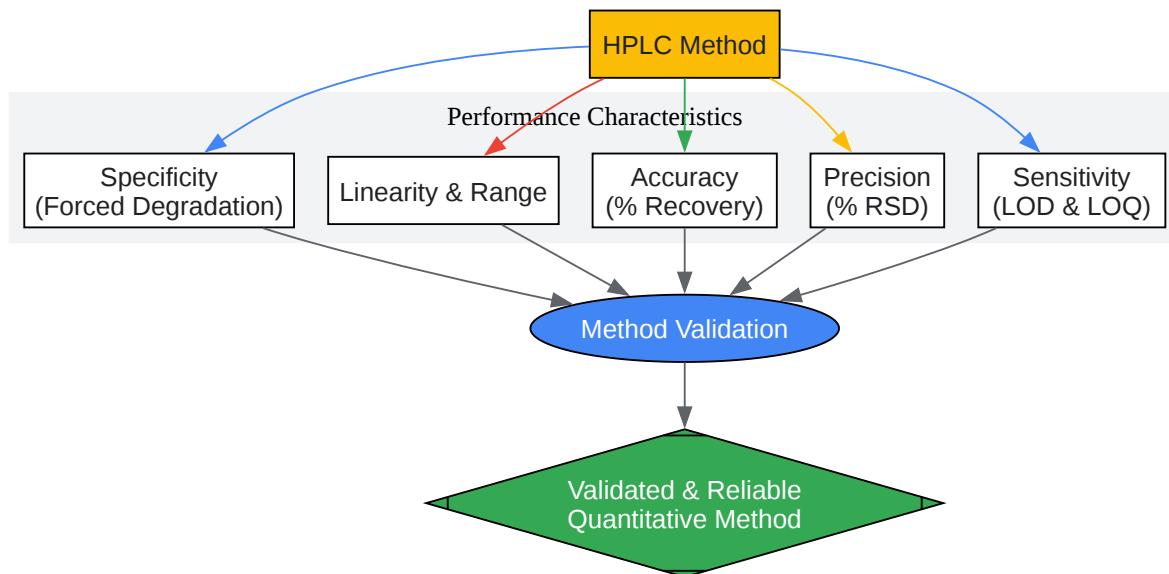
Experimental Workflow



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Caption: Experimental workflow for **desacetylvinblastine** quantification.

Logical Relationship of Method Validation



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Caption: Logical flow of HPLC method validation parameters.

Conclusion

The HPLC-UV method described in this application note is a reliable and robust technique for the quantification of **desacetylvinblastine**. The method's simplicity, accuracy, and precision make it suitable for routine quality control and research applications. The stability-indicating nature of the assay ensures that the quantification is not affected by the presence of degradation products.

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References

- 1. academic.oup.com [academic.oup.com]
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